5-bromo-2-chloro-N-methylpyridine-3-carboxamide
Overview
Description
5-Bromo-2-chloro-N-methylpyridine-3-carboxamide is a chemical compound with the CAS Number: 1189749-84-5 . It has a molecular weight of 249.49 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrClN2O/c1-10-7(12)5-2-4(8)3-11-6(5)9/h2-3H,1H3,(H,10,12) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Efficient Synthesis and Medicinal Chemistry Applications
Researchers have developed efficient synthetic pathways for compounds structurally related to 5-bromo-2-chloro-N-methylpyridine-3-carboxamide, illustrating its utility in medicinal chemistry. For instance, Hirokawa, Horikawa, and Kato (2000) detailed an efficient synthesis process for a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist. Their methodology highlights the compound's role in the synthesis of pharmacologically active molecules (Hirokawa, Y., Horikawa, T., & Kato, S. (2000)).
Spectroscopic Characterization and Crystal Structure Analysis
The spectroscopic characterization and crystal structure of compounds related to this compound have been extensively studied, providing insights into their chemical properties and potential applications in material science and drug design. Anuradha et al. (2014) conducted a detailed study on a structurally related compound, revealing its crystal packing and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and interaction with biological molecules (Anuradha, G. et al. (2014)).
Bioorganic and Medicinal Chemistry
Further research into compounds structurally akin to this compound has explored their potential in bioorganic and medicinal chemistry, particularly in the development of new pharmaceutical agents. For example, Gao, Wang, and Zheng (2016) synthesized a new PET radioligand for imaging of orexin-2 receptor, demonstrating the compound's relevance in neuroscience research and its potential for developing diagnostic tools (Gao, M., Wang, M., & Zheng, Q. (2016)).
Catalysis and Chemical Transformations
The compound's utility is further evidenced in catalysis and chemical transformations, where Ji, Li, and Bunnelle (2003) reported on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Their work underscores the compound's versatility in facilitating complex chemical reactions, a critical aspect of organic synthesis (Ji, J., Li, T., & Bunnelle, W. (2003)).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338) .
Properties
IUPAC Name |
5-bromo-2-chloro-N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c1-10-7(12)5-2-4(8)3-11-6(5)9/h2-3H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGSQAGPCLQVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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